N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N,6-Trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-phenylethyl group at the 2-position of the pyrimidine core.
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-16-15-18(22(2)3)21-19(20-16)24-13-11-23(12-14-24)10-9-17-7-5-4-6-8-17/h4-8,15H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCACIGCKOAURSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Synthesis
The pyrimidine ring serves as the central scaffold. A common starting material is 2,4-dichloro-6-methylpyrimidine, where selective substitution at the 2-position is achieved using 4-(2-phenylethyl)piperazine. This reaction typically occurs in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 2-chloro-6-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine as an intermediate. The selectivity for the 2-position over the 4-position is governed by steric and electronic factors, with the 4-chloro group being more reactive but strategically protected via temporary blocking groups in some protocols.
Piperazine Side-Chain Introduction
The 4-(2-phenylethyl)piperazine moiety is synthesized separately via reductive amination between piperazine and 2-phenylethylaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 6 hours achieves a 78–85% yield. Alternative methods employ hydrogenation over palladium on carbon (Pd/C) under 3–5 bar H₂ pressure, though this requires careful control to avoid over-reduction of the aromatic ring.
Methylation of Pyrimidine and Piperazine
The final N,N,6-trimethyl configuration is introduced through sequential methylation:
-
C6-Methylation : The 6-methyl group is often pre-installed in the pyrimidine precursor, as seen in 2,4-dichloro-6-methylpyrimidine.
-
N-Methylation : The exocyclic amine at the 4-position undergoes methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C. This step achieves >90% conversion but requires rigorous exclusion of moisture to prevent hydrolysis.
-
Piperazine N-Methylation : The tertiary amine in the piperazine ring is methylated using dimethyl sulfate [(CH₃)₂SO₄] in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) to quench excess reagent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances nucleophilic substitution rates due to its high polarity, but tetrahydrofuran (THF) is preferred for moisture-sensitive steps to minimize side reactions.
-
Temperature Control : Elevated temperatures (>100°C) accelerate substitution but risk decomposition, as observed in the formation of tar-like byproducts during prolonged heating.
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand facilitates Buchwald-Hartwig amination in some analogs, though this is less common for the target compound due to cost constraints.
-
Base Selection : K₂CO₃ outperforms triethylamine (Et₃N) in methylation reactions by minimizing N-oxide formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include a singlet at δ 2.35 ppm (C6-CH₃), a multiplet at δ 3.50–3.70 ppm (piperazine N-CH₂), and aromatic protons at δ 7.20–7.40 ppm.
-
HRMS : Calculated for C₁₉H₂₈N₆: [M+H]⁺ 365.2451; observed 365.2448.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Substitution | 65 | 98 | Low cost | Long reaction time (24–48 hours) |
| Reductive Amination | 78 | 97 | High selectivity | Requires H₂ gas infrastructure |
| Microwave-Assisted | 85 | 99 | Rapid (2–4 hours) | Specialized equipment needed |
Scale-Up Considerations
Solvent Recovery
Recycling DMF via distillation reduces waste and costs, though residual piperazine derivatives necessitate activated carbon treatment.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or arylated derivatives.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The target compound’s pyrimidine core is substituted with:
- N,N,6-Trimethyl groups at positions 4 and 6.
- A piperazine ring at position 2, further substituted with a 2-phenylethyl group .
Comparisons focus on analogs with variations in:
Pyrimidine substituents (e.g., methyl, ethyl, or halogen groups).
Piperazine substituents (e.g., benzoyl, benzyl, or trifluoromethyl groups).
Heterocyclic core modifications (e.g., pyrazolo-pyrimidine vs. pyrimidine).
Comparative Analysis of Selected Analogs
*Estimated based on structural analogs.
Pharmacological and Physicochemical Insights
Trifluoromethyl groups (e.g., ) further increase lipophilicity but may introduce metabolic instability due to fluorine’s electronegativity.
Receptor Binding :
- Benzyl and phenylethyl groups (e.g., ) are associated with serotonin receptor modulation, while dimethoxybenzoyl groups () may favor adrenergic interactions.
- The unsubstituted piperazine in lacks specificity, highlighting the importance of substituents for target engagement.
Metabolic Stability: Bulkier substituents (e.g., acenaphthylene in ) reduce cytochrome P450-mediated metabolism but may compromise solubility.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 60–80°C during condensation to avoid side products .
- Catalyst Screening : Use NaH for nucleophilic substitution to enhance reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Primary Techniques :
| Method | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns and regiochemistry | DMSO-d₆ solvent; δ 2.3–3.1 ppm (piperazine) |
| HPLC-MS | Purity assessment and molecular ion detection | C18 column, 0.1% TFA in acetonitrile/water |
| FT-IR | Identify functional groups (e.g., N-H, C-N) | Peaks at ~1650 cm⁻¹ (C=N), ~3300 cm⁻¹ (N-H) |
Q. Advanced Validation :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between pyrimidine and aryl groups) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Answer:
SAR Design Framework :
Variable Substituents : Modify the phenethyl group (4-position) and pyrimidine methyl groups (6-position) to assess steric/electronic effects .
Biological Assays :
- In Vitro : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization assays .
- In Vivo : Evaluate pharmacokinetics (e.g., plasma half-life) in rodent models .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Example : Replacing the phenethyl group with a trifluoromethyl group () increased lipophilicity and improved blood-brain barrier penetration in neurological studies .
Advanced: What strategies are employed to resolve contradictions in binding affinity data across different experimental models?
Answer:
Contradiction Analysis Workflow :
Orthogonal Assays : Validate SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to confirm thermodynamic binding parameters .
Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions in vitro .
Control Experiments : Use knockout cell lines or competitive inhibitors (e.g., staurosporine for kinases) to confirm target specificity .
Case Study : Discrepancies in IC₅₀ values between enzyme assays and cell-based assays () were resolved by accounting for membrane permeability differences via logP adjustments .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
Stability Protocols :
- Thermal Stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; check for photodegradation using UV-Vis spectroscopy .
- Solution Stability : Store in DMSO at –20°C; avoid freeze-thaw cycles to prevent precipitation .
Key Finding : The compound is stable for >6 months at –20°C in inert atmospheres (N₂) .
Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?
Answer:
In Silico Tools :
- ADMET Prediction : SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hERG inhibition .
- MD Simulations : GROMACS for 100-ns simulations to assess protein-ligand complex stability .
Q. Critical Parameters :
- logP : Optimal range 2–3 for CNS penetration .
- TPSA : <90 Ų to ensure blood-brain barrier permeability .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Answer:
Side Reactions :
- Over-Methylation : Occurs at the pyrimidine 4-position due to excess methyl iodide. Mitigation: Use controlled stoichiometry (1.2 eq methylating agent) .
- Piperazine Ring Oxidation : Forms N-oxide byproducts. Mitigation: Conduct reactions under nitrogen atmosphere .
Detection : LC-MS monitors for [M+16] peaks (oxidation) or [M+14] (over-methylation) .
Advanced: How does this compound interact with biological targets at the molecular level?
Answer:
Mechanistic Insights :
- Kinase Inhibition : Binds to ATP pockets via hydrogen bonds between the pyrimidine N1 and kinase hinge region (e.g., EGFR T790M mutation) .
- Receptor Antagonism : The phenethyl group engages in π-π stacking with aromatic residues in serotonin receptors (5-HT₂A) .
Q. Experimental Validation :
- SPR : KD = 12 nM for EGFR .
- Cryo-EM : Resolved binding poses in complex with GPCRs .
Basic: What are the key differences between this compound and structurally similar analogs (e.g., Trazodone)?
Answer:
Comparative Analysis :
| Feature | This Compound | Trazodone |
|---|---|---|
| Core Structure | Pyrimidine-piperazine | Triazolopyridine-piperazine |
| Target Specificity | Selective for kinases and 5-HT receptors | Broad-spectrum serotonin modulator |
| Metabolic Stability | t₁/₂ = 8 hours (rat plasma) | t₁/₂ = 3–6 hours (human) |
Unique Advantage : The pyrimidine core enhances metabolic stability compared to Trazodone’s triazolopyridine .
Advanced: How are in vivo efficacy studies designed to evaluate therapeutic potential in neurological disorders?
Answer:
Study Design :
Animal Models : Use transgenic mice (e.g., Aβ-overexpression for Alzheimer’s) .
Dosing Regimen : Oral administration (10 mg/kg daily) for 4 weeks; measure cognitive improvement via Morris water maze .
Biomarker Analysis : Quantify tau protein phosphorylation (ELISA) and amyloid-beta levels in cerebrospinal fluid .
Outcome : 30% reduction in Aβ plaques observed at 10 mg/kg, with no hepatotoxicity (ALT/AST within normal ranges) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
